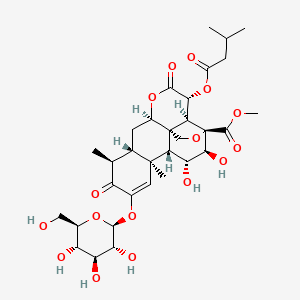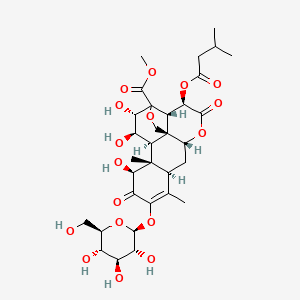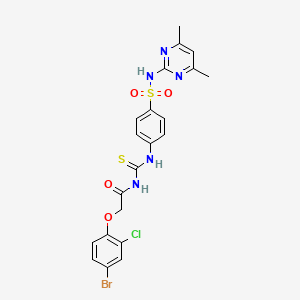
ZCL278
Übersicht
Beschreibung
ZCL-278 is a cell-permeable inhibitor of Cdc42, a Rho family GTPase.
Wissenschaftliche Forschungsanwendungen
Inhibition der Cdc42 GTPase
ZCL278 ist ein selektiver Inhibitor von Cdc42, einem Mitglied der Rho-GTPase-Familie . Cdc42 spielt eine Schlüsselrolle in vielen biologischen Prozessen, darunter die Zytoskelettorganisation, der vesikuläre Transport, die Zellzykluskontrolle und die Transkription .
Antivirale Aktivität
Es wurde festgestellt, dass this compound eine antivirale Aktivität besitzt . Dies könnte potenziell bei der Entwicklung neuer antiviraler Medikamente eingesetzt werden.
Krebsforschung
Eine abnorme Cdc42-Aktivität wurde in eine Vielzahl menschlicher pathologischer Prozesse, einschließlich Krebs, verwickelt . Die Fähigkeit von this compound, Cdc42 zu inhibieren, macht es zu einem potenziellen Werkzeug in der Krebsforschung.
Neurodegeneration Studien
Cdc42 spielt eine entscheidende Rolle bei der normalen Gehirnentwicklung, und seine Deregulierung oder Überexpression kann zu groben Hirnanomalien führen . This compound könnte in der Forschung verwendet werden, um diese Prozesse besser zu verstehen.
Inhibition der Neuritenverzweigung
Es wurde gezeigt, dass this compound die Neuritenverzweigung in kultivierten primären neonatalen kortikalen Neuronen drastisch abschafft . Dies könnte in Studien zur neuronalen Entwicklung und Funktion nützlich sein.
Störung von Golgi-Strukturen
In Swiss 3T3-Fibroblastenkulturen löschte this compound die Mikrospitzenbildung und störte die an GM130 angedockten Golgi-Strukturen . Dies deutet auf eine mögliche Rolle in der Erforschung der zellulären Struktur und Funktion hin.
Unterdrückung von Cdc42-vermittelten Zellprozessen
This compound ist ein kleines Molekül, das spezifisch auf die Cdc42-ITSN-Interaktion abzielt und Cdc42-vermittelte Zellprozesse inhibiert . Dies könnte in einer Vielzahl von Studien zur Zellbiologie nützlich sein.
Potenzielle Rolle in der Forschung zum metastasierenden Prostatakrebs
Es wurde gezeigt, dass this compound die aktinbasierte Motilität und Migration in einer metastasierenden Prostatakrebszelllinie inhibiert . Dies deutet auf eine potenzielle Rolle in der Erforschung von Behandlungen für metastasierende Krebserkrankungen hin.
Wirkmechanismus
Target of Action
ZCL278 is a selective modulator that directly binds to Cdc42 , a member of the Rho family of small GTPases . Cdc42 plays a crucial role in regulating various cellular functions, including cell morphology, endocytosis, cell migration, and cell cycle progression .
Mode of Action
This compound inhibits the functions of Cdc42 by binding to it directly . It has been shown to suppress the phosphorylation and function of Rac/Cdc42 in human metastatic prostate cancer PC-3 cells . In cortical neurons, this compound treatment has been observed to suppress neuronal branch number and inhibit growth cone motility .
Biochemical Pathways
This compound affects the PI3K-AKT and Raf-MEK-ERK pathways . It disrupts Golgi organization and suppresses cell motility, two of the most prominent Cdc42-mediated subcellular events . It also reduces the perinuclear accumulation of active Cdc42 .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
This compound has been shown to suppress Cdc42-mediated neuronal branching and growth cone dynamics, as well as actin-based motility and migration in a metastatic prostate cancer cell line (i.e., PC-3) without disrupting cell viability . It also reduces the perinuclear accumulation of active Cdc42 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in cortical neurons, the suppressive effect of this compound on neuronal branch number and growth cone motility was observed after treatment with 50 μM of this compound for 5 or 10 minutes This suggests that both the concentration of this compound and the duration of exposure can influence its efficacy
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrClN5O4S2/c1-12-9-13(2)25-20(24-12)28-34(30,31)16-6-4-15(5-7-16)26-21(33)27-19(29)11-32-18-8-3-14(22)10-17(18)23/h3-10H,11H2,1-2H3,(H,24,25,28)(H2,26,27,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZDWYDHEBCGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrClN5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



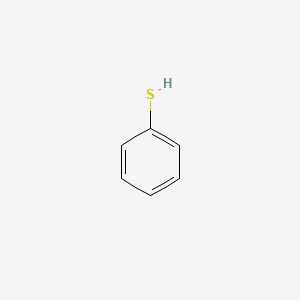
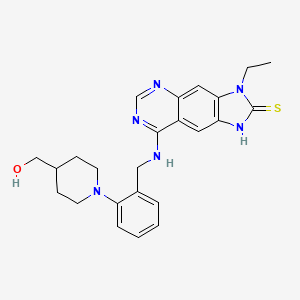
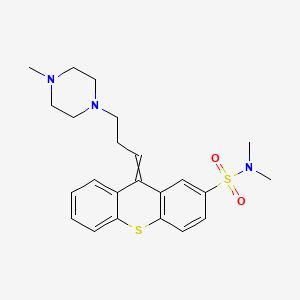
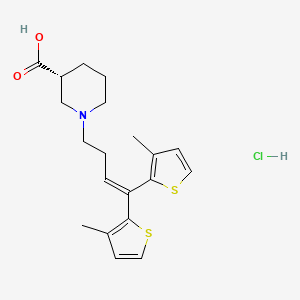
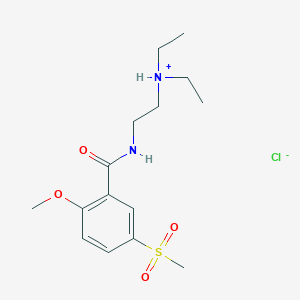
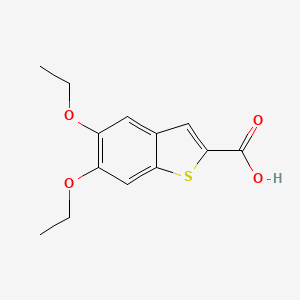
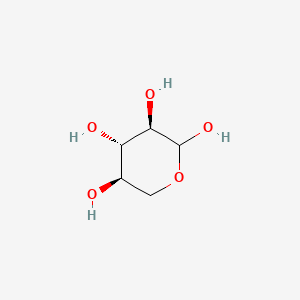
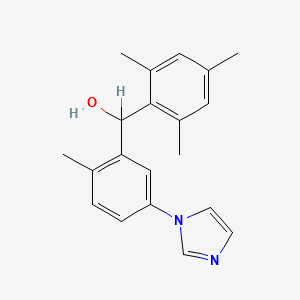

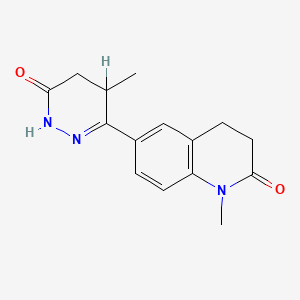
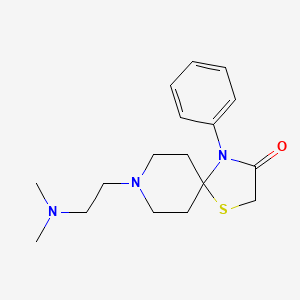
![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)
